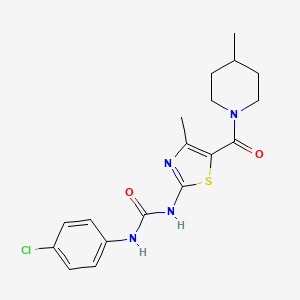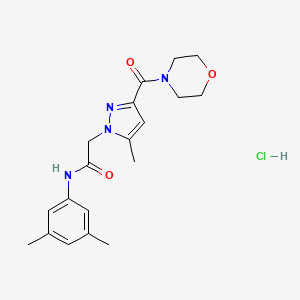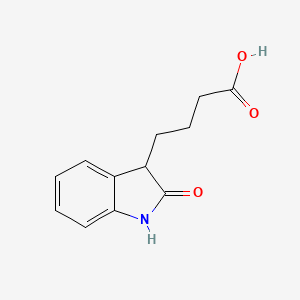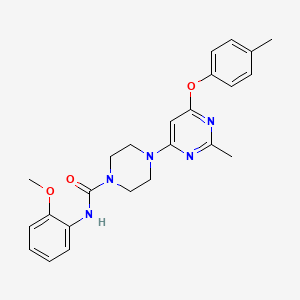
1-(4-Chlorophenyl)-3-(4-methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study on similar thiazolyl urea derivatives, including synthesis and structure, revealed potential antitumor activities of these compounds. This suggests that the compound may also have similar applications in cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Insecticidal Properties :
- Research has demonstrated that certain urea derivatives, closely related to the specified compound, exhibit unique insecticidal activities, possibly due to interference with cuticle deposition in insects (Mulder & Gijswijt, 1973).
Antioxidant Activity :
- A study on urea derivatives with thiazole moieties, similar to the compound , found that these compounds have significant in vitro antioxidant activity. This indicates potential applications in developing antioxidant agents (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Anti-Tumor Metastasis :
- Research on a similar urea derivative showed that it significantly reduced the number of lung metastases in a Lewis-lung-carcinoma model, suggesting potential anti-metastatic properties that could be relevant for cancer treatment (Xia, 2011).
Spectroscopic and Structural Studies :
- A comprehensive spectroscopic, structural, and conformational study of tri-substituted ureas, which are structurally similar to the compound , was conducted, providing insights into their chemical properties (Iriepa & Bellanato, 2013).
Chemical Synthesis and Biological Activity :
- Another study synthesized novel derivatives of a similar compound and evaluated their biological activities, particularly as plant growth regulators (Xin-jian, Xian-sheng, & Sheng, 2006).
Cytokinin-like Activity and Plant Morphogenesis :
- Urea derivatives have been identified as positive regulators in plant cell division and differentiation, with some showing cytokinin-like activity that is often more potent than that of adenine compounds. This suggests potential applications in plant biology and agriculture (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-7-9-23(10-8-11)16(24)15-12(2)20-18(26-15)22-17(25)21-14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCOTGQEAGZLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)


![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)
![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

